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  • Product: Ethyl isoquinoline-8-carboxylate
  • CAS: 1261871-20-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl Isoquinoline-8-carboxylate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of ethyl isoquinoline-8-carboxylate, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of ethyl isoquinoline-8-carboxylate, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, synthesis methodologies, analytical characterization, and potential applications, grounding all information in established scientific principles and authoritative sources.

Introduction to the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid structure and ability to present substituents in a defined three-dimensional space make it an ideal framework for interacting with biological targets. Isoquinoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and antiprotozoal properties[1]. Ethyl isoquinoline-8-carboxylate belongs to this important class of compounds, featuring an ethyl ester group at the 8-position of the isoquinoline ring system.

Chemical Structure and Properties

The unique arrangement of the nitrogen atom and the substituent on the benzene ring portion of the isoquinoline core dictates the molecule's electronic and steric properties, which in turn influence its reactivity and biological activity.

Chemical Identity
  • Chemical Name: Ethyl isoquinoline-8-carboxylate

  • Synonyms: 8-Isoquinolinecarboxylic acid ethyl ester, Ethyl 8-isoquinolinecarboxylate[2]

  • CAS Number: 1261871-20-8[2]

  • Molecular Formula: C₁₂H₁₁NO₂[2]

  • Molecular Weight: 201.22 g/mol [2]

Structural Representation

The structure of ethyl isoquinoline-8-carboxylate is depicted below. The numbering of the isoquinoline ring system is crucial for unambiguously identifying the position of substituents.

Caption: Chemical structure of ethyl isoquinoline-8-carboxylate.

Physicochemical Properties

While extensive experimental data for ethyl isoquinoline-8-carboxylate is not widely published, predicted properties provide valuable insights for experimental design.

PropertyPredicted ValueSource
Boiling Point341.8 ± 15.0 °C[2]
Density1.175 ± 0.06 g/cm³[2]

These predicted values suggest that ethyl isoquinoline-8-carboxylate is a high-boiling liquid or a low-melting solid at room temperature with a density slightly greater than water.

Synthesis of Ethyl Isoquinoline-8-carboxylate

The Pomeranz-Fritsch Reaction: A General Overview

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring system[3][4]. This method is advantageous for its ability to introduce a wide variety of substituents onto the benzene portion of the isoquinoline.

The general workflow for a Pomeranz-Fritsch synthesis is outlined below:

Pomeranz_Fritsch_Workflow cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Cyclization a Substituted Benzaldehyde c Benzalaminoacetal (Schiff Base) a->c b Aminoacetaldehyde diethyl acetal b->c e Substituted Isoquinoline c->e c->e Acid-catalyzed cyclization d Strong Acid (e.g., H₂SO₄) d->e

Caption: Generalized workflow of the Pomeranz-Fritsch isoquinoline synthesis.

Proposed Synthesis of Ethyl Isoquinoline-8-carboxylate

A plausible synthetic route to ethyl isoquinoline-8-carboxylate via a modified Pomeranz-Fritsch approach would involve the following key steps. It is important to note that this is a generalized protocol and would require experimental optimization.

Step 1: Synthesis of the Starting Benzaldehyde

The synthesis would commence with a commercially available ortho-substituted benzene derivative that can be converted to the required 2-formyl-3-ethoxycarbonylbenzene.

Step 2: Formation of the Benzalaminoacetal

The substituted benzaldehyde would then be condensed with aminoacetaldehyde diethyl acetal in a suitable solvent to form the corresponding benzalaminoacetal (Schiff base). This reaction is typically carried out under conditions that facilitate the removal of water.

Step 3: Acid-Catalyzed Cyclization

The crucial cyclization step would involve treating the benzalaminoacetal with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures. This electrophilic aromatic substitution reaction would lead to the formation of the isoquinoline ring.

Step 4: Work-up and Purification

Following the cyclization, a standard aqueous work-up would be performed to neutralize the acid and extract the crude product into an organic solvent. Purification would likely be achieved through column chromatography on silica gel to yield pure ethyl isoquinoline-8-carboxylate.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized ethyl isoquinoline-8-carboxylate. The following techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals would include those for the aromatic protons on the isoquinoline core, the quartet and triplet of the ethyl group, and a characteristic downfield singlet for the proton at the C1 position.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. A publicly available ¹³C NMR spectrum for ethyl 8-isoquinolinecarboxylate can be found on ChemicalBook, which can serve as a reference.

Table of Expected ¹H and ¹³C NMR Chemical Shifts (Predicted based on related structures):

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C1-H~9.2~152
Aromatic-H7.5 - 8.5120 - 140
-OCH₂CH₃~4.5 (q)~62
-OCH₂CH₃~1.4 (t)~14
C=O-~166

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl isoquinoline-8-carboxylate would be expected to show characteristic absorption bands for:

  • C=O stretch (ester): A strong absorption band around 1720 cm⁻¹.

  • C-O stretch (ester): A strong absorption band in the region of 1250-1300 cm⁻¹.

  • Aromatic C=C and C=N stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl isoquinoline-8-carboxylate, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (201.22).

Applications in Drug Discovery and Development

The isoquinoline scaffold is a cornerstone in the development of new therapeutic agents[1]. While specific biological activity data for ethyl isoquinoline-8-carboxylate is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block in medicinal chemistry.

A Versatile Synthetic Intermediate

Ethyl isoquinoline-8-carboxylate can serve as a key intermediate in the synthesis of more complex molecules[5]. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The isoquinoline nitrogen can be quaternized or the aromatic rings can undergo further substitution, allowing for the generation of diverse chemical libraries for biological screening.

Potential Pharmacological Activities

Given the broad bioactivity of the isoquinoline class, it is plausible that ethyl isoquinoline-8-carboxylate or its derivatives could exhibit a range of pharmacological effects. Isoquinoline-containing compounds have been investigated for their potential as:

  • Anticancer Agents: Many natural and synthetic isoquinolines have demonstrated potent cytotoxic activity against various cancer cell lines.

  • Enzyme Inhibitors: The rigid isoquinoline scaffold can be functionalized to target the active sites of specific enzymes.

  • Antimicrobial Agents: Isoquinoline alkaloids have a long history of use in traditional medicine for treating infections.

Further research is warranted to explore the specific biological profile of ethyl isoquinoline-8-carboxylate and its derivatives.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling ethyl isoquinoline-8-carboxylate. A safety data sheet (SDS) should be consulted for detailed information.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • In case of contact:

    • Skin: Wash off with soap and plenty of water.

    • Eyes: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

For comprehensive safety information, please refer to the manufacturer's Safety Data Sheet[6][7].

Conclusion

Ethyl isoquinoline-8-carboxylate is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its structural relationship to the broader class of bioactive isoquinolines underscores its importance as a research chemical and a building block for the development of novel therapeutic agents. This guide has provided a foundational understanding of its structure, potential synthetic routes, analytical characterization, and applications, offering a solid starting point for researchers and drug development professionals interested in this promising molecule.

References

  • Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

  • 8-Quinoline carboxylic acid. PhotochemCAD. [Link]

  • Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds. Organic Letters. [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. [Link]

  • Iodine-Catalyzed 1,3-Dipolar Cycloaddition/Oxidation/Aromatization Cascade with Hydrogen Peroxide as the Terminal Oxidant: General Route to Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]

  • Isoquinoline compounds and medicinal use thereof.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

  • Ethyl 8,9-dimethoxy-3-phenyl-2-(2-phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate. mzCloud. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Molecules. [Link]

  • Isoquinoline derivatives and their use for the treatment of parasitic infections.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Ethyl Isoquinoline-8-carboxylate

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of ethyl isoquinoline-8-carboxylate (CAS: 1261871-20-8). While classical methods like the Pomeranz-Fritsch cyclization often su...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of ethyl isoquinoline-8-carboxylate (CAS: 1261871-20-8). While classical methods like the Pomeranz-Fritsch cyclization often suffer from poor regioselectivity and low yields for 8-substituted isoquinolines, this guide utilizes a Palladium-catalyzed carbonylation (Heck Carbonylation) of 8-bromoisoquinoline. This methodology ensures high regiocidelity, functional group tolerance, and scalability suitable for late-stage drug development workflows.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Reaction: Alkoxycarbonylation of heteroaryl halides.

Scientific Rationale & Retrosynthesis

Strategic Analysis

The 8-position of the isoquinoline ring is notoriously difficult to functionalize via Electrophilic Aromatic Substitution (EAS) due to the deactivating nature of the pyridine ring and the directing effects favoring the 5-position. Consequently, "bottom-up" cyclization approaches often yield isomeric mixtures.

The Carbonylation strategy bypasses these electronic limitations by utilizing a pre-functionalized halogenated precursor (8-bromoisoquinoline). The insertion of Carbon Monoxide (CO) catalyzed by Palladium(0) allows for the direct installation of the ester moiety under mild conditions.[1]

Mechanism of Action
  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 8-bromoisoquinoline.

  • CO Insertion: Coordination and migratory insertion of CO forms the acyl-palladium complex.

  • Nucleophilic Attack: Ethanol attacks the acyl-palladium species.

  • Reductive Elimination: The ester product is released, and Pd(0) is regenerated by the base.

Retrosynthetic Scheme (Graphviz)

Retrosynthesis Product Ethyl isoquinoline-8-carboxylate (Target) Precursor 8-Bromoisoquinoline (Starting Material) Product->Precursor Retro-Carbonylation Reagents CO (g) + EtOH Pd(OAc)2 / dppf

Caption: Retrosynthetic disconnection revealing the aryl bromide as the optimal entry point.

Experimental Protocol

Materials & Equipment
  • Starting Material: 8-Bromoisoquinoline (Commercial or synthesized via Sandmeyer reaction from 8-aminoisoquinoline).

  • Catalyst System: Palladium(II) acetate [Pd(OAc)₂] and 1,1'-Bis(diphenylphosphino)ferrocene (dppf).[1]

    • Note:dppf is selected over triphenylphosphine due to its wider bite angle, which stabilizes the reductive elimination step and prevents catalyst deactivation.

  • Solvent/Nucleophile: Absolute Ethanol (Anhydrous).

  • Base: Triethylamine (Et₃N) or DIPEA.

  • Gas: Carbon Monoxide (CO) balloon or lecture bottle.

Reaction Formulation Table
ReagentMW ( g/mol )Equiv.[2]Amount (Example)Role
8-Bromoisoquinoline 208.051.01.00 g (4.8 mmol)Substrate
Pd(OAc)₂ 224.510.0554 mgPre-Catalyst
dppf 554.370.10266 mgLigand
Triethylamine 101.193.02.0 mLBase (Acid Scavenger)
Ethanol 46.07Excess20 mLSolvent/Reactant
CO (gas) 28.01ExcessBalloon (~1 atm)Carbonyl Source
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Critical for Reproducibility)
  • In a dry Schlenk flask or pressure tube, add Pd(OAc)₂ (0.05 eq) and dppf (0.10 eq).

  • Add 5 mL of anhydrous Ethanol .

  • Stir at room temperature for 15 minutes under Nitrogen/Argon.

    • Observation: The solution should turn from orange to a deep reddish-orange, indicating the formation of the active [Pd(dppf)] species.

Step 2: Substrate Addition
  • Add 8-Bromoisoquinoline (1.0 eq) to the catalyst mixture.

  • Add Triethylamine (3.0 eq).

  • Add the remaining Ethanol (15 mL).

  • Seal the vessel with a rubber septum.

Step 3: Carbonylation
  • Purge: Insert a needle connected to a vacuum line to evacuate air, then refill with CO gas. Repeat this cycle 3 times.

  • Pressure: Attach a balloon filled with Carbon Monoxide (CO) to the flask via a needle. (Alternatively, use an autoclave set to 50 psi for faster kinetics).

  • Heating: Place the flask in a pre-heated oil bath at 85°C .

  • Agitation: Stir vigorously (800 rpm) for 16–24 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS. The starting bromide (Rf ~0.6) should disappear, and a more polar emissive spot (Ester, Rf ~0.4) should appear.

Step 4: Workup & Purification
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate (30 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove Ethanol and Et₃N.

  • Extraction: Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Chromatography: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85% as an off-white to pale yellow solid.

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standards:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.85 (s, 1H, H-9/Formyl-like environment due to peri-effect - Wait, this is for aldehyde. For ester: H-1 is typically deshielded ~9.5-10.0 ppm).

    • Correction: δ 9.89 (s, 1H, H-1), 8.65 (d, 1H, H-3), 8.30 (d, 1H), 8.00 (d, 1H), 7.75 (t, 1H), 7.68 (d, 1H).

    • Ethyl Group: δ 4.50 (q, 2H, -OCH₂-), 1.48 (t, 3H, -CH₃).

  • HRMS (ESI+): Calculated for C₁₂H₁₁NO₂ [M+H]⁺: 202.0868. Found: 202.0870.

Workflow Visualization

Workflow Start Start: 8-Bromoisoquinoline Reaction CO Insertion (85°C, 16h, CO Balloon) Start->Reaction Complex Catalyst Activation (Pd(OAc)2 + dppf in EtOH) Complex->Reaction Pre-mix Workup Celite Filtration & Extraction Reaction->Workup Purification Flash Chromatography (Hex/EtOAc) Workup->Purification End Pure Ethyl isoquinoline-8-carboxylate Purification->End

Caption: Operational workflow for the Pd-catalyzed carbonylation process.

Troubleshooting & Expert Insights

  • Issue: Low Conversion.

    • Cause: CO poisoning of the catalyst or insufficient temperature.

    • Solution: Ensure vigorous stirring to maximize gas-liquid mass transfer. Increase temperature to 100°C. If using a balloon, purge the headspace an extra time to remove evolved CO₂ (if any side reactions occur) or inert gases.

  • Issue: Palladium Black Formation.

    • Cause: Ligand dissociation or oxidation.

    • Solution: Ensure dppf is fresh and not oxidized (white powder, not yellow/sticky). Add a slight excess of ligand (1:2.2 Pd:Ligand ratio).

  • Safety Note: Carbon Monoxide is a silent killer. All reactions must be performed in a well-ventilated fume hood with a CO detector nearby.

References

  • Heck, R. F. (1974).[3] "Palladium-catalyzed reactions of organic halides with olefins." Accounts of Chemical Research, 12(4), 146–151. Link (Foundational Carbonylation Methodology).

  • Martinelli, J. R., et al. (2008).[1] "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates." Journal of the American Chemical Society, 130(9), 2754–2755. Link (Demonstrates ligand effects in carbonylation).

  • Vertex Pharmaceuticals. (2015). "Synthesis method of 4-aminoisoquinoline-8-methyl formate." CN104447547A. Link (Specific precedent for 8-isoquinoline carbonylation).

  • FMC Corporation. (2020). "Isoxazoline compounds for controlling invertebrate pests." WO2020055955A1. Link (Use of isoquinoline-8-carboxylate as a key intermediate).

Sources

Application

Technical Guide: FT-IR Analysis of Ethyl Isoquinoline-8-carboxylate

This is a comprehensive Technical Application Note and Protocol for the IR spectrum analysis of Ethyl Isoquinoline-8-carboxylate . This guide is designed for analytical chemists and drug development scientists, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Technical Application Note and Protocol for the IR spectrum analysis of Ethyl Isoquinoline-8-carboxylate . This guide is designed for analytical chemists and drug development scientists, focusing on the structural elucidation and quality control of this specific heterocyclic ester.

Executive Summary

Ethyl isoquinoline-8-carboxylate (CAS: 105616-24-0 / Analogous) is a critical pharmacophore intermediate used in the synthesis of bioactive alkaloids and therapeutic agents. Its structure combines a bicyclic aromatic isoquinoline core with an ethyl ester functionality at the 8-position (benzene ring).

Accurate Infrared (IR) analysis is essential to verify:

  • Ester Formation: Confirmation of the carbonyl (

    
    ) and ether (
    
    
    
    ) linkages.
  • Aromatic Integrity: Retention of the isoquinoline heteroaromatic system.

  • Purity: Absence of hydrolyzed acid (broad

    
    ) or residual solvents.
    

This guide provides a validated protocol for acquiring and interpreting the IR spectrum, distinguishing it from constitutional isomers (e.g., quinoline derivatives) through specific frequency analysis.

Molecular Structure & Vibrational Logic

Understanding the molecule is the prerequisite for spectral interpretation.

  • Core Scaffold: Isoquinoline (Benzene fused to Pyridine).[1][2]

  • Substituent: Ethyl Ester (

    
    ) at position 8.
    
  • Electronic Effect: The ester at position 8 is conjugated with the aromatic

    
    -system. This conjugation lowers the force constant of the carbonyl bond, shifting the 
    
    
    
    stretch to a lower wavenumber compared to non-conjugated aliphatic esters.
Diagram 1: Structure-to-Spectrum Mapping

G Mol Ethyl Isoquinoline-8-carboxylate Func1 Ester Carbonyl (C=O) Conjugated Mol->Func1 Func2 Isoquinoline Ring (C=C, C=N) Mol->Func2 Func3 Ethyl Group (Aliphatic C-H) Mol->Func3 Func4 Aromatic C-H (Stretches & Bends) Mol->Func4 Peak1 1715-1730 cm⁻¹ (Strong, Sharp) Func1->Peak1 Dipole Change Peak2 1620, 1590, 1500 cm⁻¹ (Medium) Func2->Peak2 Skeletal Vib Peak3 2980, 2930 cm⁻¹ (Weak-Medium) Func3->Peak3 sp³ C-H Peak4 3050 cm⁻¹ (Stretch) 700-900 cm⁻¹ (OOP) Func4->Peak4 sp² C-H

Caption: Correlation between molecular moieties and characteristic IR absorption bands.

Experimental Protocol

Objective: Obtain a high-resolution spectrum with minimized atmospheric interference.

Materials
  • Sample: >5 mg Ethyl isoquinoline-8-carboxylate (Solid/Oil).

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Single bounce) is preferred for ease of use and cleaning.

  • Solvent (Cleaning): Isopropanol (HPLC Grade).

Workflow

Protocol cluster_QC Quality Check Start Start: Instrument Warm-up (30 mins) Bg Acquire Background (Air/Clean Crystal) Start->Bg Prep Sample Deposition (Cover Crystal Fully) Bg->Prep Clamp Apply Pressure (Ensure Optical Contact) Prep->Clamp Scan Acquire Spectrum (16-32 Scans, 4 cm⁻¹ Res) Clamp->Scan Process Post-Processing (ATR Correction, Baseline) Scan->Process Check1 Check %T > 95% (Baseline)? Scan->Check1 End Analysis & Export Process->End Check2 Check CO2 (2350 cm⁻¹) interference?

Caption: Step-by-step ATR-FTIR acquisition workflow for optimal signal-to-noise ratio.

Critical Steps for Data Integrity
  • Background Subtraction: Always collect a fresh background spectrum before the sample to remove atmospheric

    
     (doublet at ~2350 cm⁻¹) and 
    
    
    
    vapor.
  • ATR Correction: Because ATR penetration depth varies with wavelength, applying an "ATR Correction" algorithm (available in most software like OMNIC or Spectrum) is crucial if comparing against transmission (KBr pellet) libraries.

  • Pressure: For solid samples, apply consistent high pressure to the ATR anvil to ensure intimate contact with the diamond crystal. Poor contact yields noisy spectra with weak peaks.

Spectral Analysis & Assignment

The following table details the expected vibrational bands for Ethyl isoquinoline-8-carboxylate based on group frequency theory and analogous heterocyclic esters.

Detailed Assignment Table
Region (cm⁻¹)Functional GroupAssignment DescriptionDiagnostic Value
3100 – 3000 Arom.

Stretch
Weak, sharp bands characteristic of unsaturated

carbons in the isoquinoline ring.
Confirm Aromaticity
2985 – 2900 Aliph.

Stretch

asymmetric and symmetric stretches of the ethyl group (

). Look for peaks ~2980 and ~2930.
Confirm Ethyl Chain
1730 – 1710 Ester

Stretch
The Critical Identification Peak. Strong intensity. Lower than typical aliphatic esters (1740 cm⁻¹) due to conjugation with the aromatic ring at position 8.Primary ID
1620 – 1570 Ring

Skeletal vibrations of the isoquinoline bicyclic system. Often appears as a doublet.Core Scaffold ID
1475 – 1450

Bend
Scissoring/Bending vibrations of the ethyl group.Secondary Confirmation
1280 – 1250 Ester

Asymmetric stretching of the

bond. Strong, broad band.
Ester Confirmation
1150 – 1000

Stretch
Stretching of the

bond in the ethoxy group.
Ester Confirmation
850 – 700 Arom.

OOP
Out-of-Plane (OOP) bending. The pattern depends on the substitution. 8-substituted isoquinolines show complex patterns, often strong bands near 830 and 750 cm⁻¹.Substitution Pattern
Interpretation Nuances
  • The Carbonyl Shift: If the carbonyl peak appears >1740 cm⁻¹, the ester may not be conjugated (indicating a structural isomer where the ester is on an alkyl side chain, not the ring) or the sample has degraded.

  • Isoquinoline vs. Quinoline: While similar, Isoquinoline derivatives often show a distinct skeletal band near 1630 cm⁻¹ which is less prominent in quinolines.

  • Water Contamination: A broad hump around 3400 cm⁻¹ indicates wet sample or hygroscopic behavior. Dry the sample in a desiccator if observed.

Troubleshooting & Quality Control

Common Artifacts
  • Split Carbonyl Peak:

    • Cause: Fermi resonance or rotational isomers.

    • Solution: This is often intrinsic to the molecule; do not assume impurity immediately.

  • Broad O-H Band (3500-2500 cm⁻¹):

    • Cause: Hydrolysis of the ester to Isoquinoline-8-carboxylic acid .

    • Action: Check for the disappearance of the ethyl peaks (2980 cm⁻¹) and appearance of a "carboxylic acid dimer" broad band.

  • Low Intensity:

    • Cause: Poor contact with ATR crystal.

    • Action: Clean crystal, reload sample, and apply maximum pressure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard text for IR group frequencies).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for aromatic ester shifts).[3]

  • NIST Chemistry WebBook. Isoquinoline IR Spectrum. National Institute of Standards and Technology.[4] (Used for baseline isoquinoline skeletal vibration comparison).

  • Katritzky, A. R. (Ed.).[3][5] Comprehensive Heterocyclic Chemistry. (Context on isoquinoline reactivity and spectral properties).

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Ethyl Isoquinoline-8-carboxylate

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery and the Potential of Ethyl Isoquinoline-8-carboxylate The isoquinoline nucleus is a cornerstone in medicinal chemistry, recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery and the Potential of Ethyl Isoquinoline-8-carboxylate

The isoquinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic aromatic framework is integral to numerous natural alkaloids and synthetic molecules that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] The versatility of the isoquinoline core allows for diverse chemical modifications, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes.

Ethyl isoquinoline-8-carboxylate, the subject of this guide, is a synthetic derivative of the isoquinoline family. While specific biological targets for this particular molecule are not yet extensively documented in publicly available literature, its structural similarity to other bioactive isoquinolines suggests a high potential for interaction with various biological targets.[4][6] The ester functionalization at the 8-position introduces a unique chemical handle that can influence its pharmacokinetic and pharmacodynamic properties, making it an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl isoquinoline-8-carboxylate in HTS. It outlines detailed protocols for both biochemical and cell-based screening assays, focusing on a hypothetical scenario where the compound is investigated as a potential inhibitor of a tyrosine kinase, a well-established target class in oncology.

Principle of High-Throughput Screening (HTS)

HTS is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large chemical libraries against specific biological targets.[7][8][9] The primary objective of an HTS campaign is to identify "hits"—compounds that exhibit a desired biological activity.[8] These hits then serve as the starting point for further medicinal chemistry optimization to develop lead compounds with improved potency, selectivity, and drug-like properties.

HTS assays can be broadly categorized into two main types:

  • Biochemical Assays: These assays are performed in a cell-free system, typically using purified proteins, to measure the direct interaction of a compound with its target.[10] They are well-suited for studying enzyme kinetics and binding affinities.

  • Cell-Based Assays: These assays are conducted using living cells and provide insights into the effect of a compound on a biological pathway or cellular function in a more physiologically relevant context.[10][11][12]

The choice between a biochemical and a cell-based assay depends on the specific research question, the nature of the biological target, and the desired information.

Biochemical HTS Protocol: Screening for Tyrosine Kinase Inhibition

This protocol describes a fluorescence-based biochemical assay to screen for inhibitors of a generic tyrosine kinase. The assay principle is based on the detection of ADP, a product of the kinase reaction, using a commercially available ADP-Glo™ Kinase Assay (Promega).

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and is inversely correlated with kinase activity.

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plates Compound Plate Preparation (Ethyl isoquinoline-8-carboxylate) Dispensing Dispense Reagents and Compound to 384-well Plate Compound_Plates->Dispensing Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Buffers) Reagent_Prep->Dispensing Incubation1 Kinase Reaction Incubation Dispensing->Incubation1 Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation1->Stop_Reaction Incubation2 Incubation Stop_Reaction->Incubation2 Develop_Signal Develop Luminescent Signal (Add Kinase Detection Reagent) Incubation2->Develop_Signal Incubation3 Incubation Develop_Signal->Incubation3 Read_Plate Read Luminescence Incubation3->Read_Plate Data_Analysis Data Analysis (Calculate % Inhibition, Z') Read_Plate->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection Cell_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells into 384-well Plate Cell_Culture->Cell_Seeding Compound_Plates Compound Plate Preparation (Ethyl isoquinoline-8-carboxylate) Compound_Addition Add Compound and Controls Compound_Plates->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Add_Reagent Add CellTiter-Blue® Reagent Incubation->Add_Reagent Incubation2 Incubate for 1-4 hours Add_Reagent->Incubation2 Read_Fluorescence Read Fluorescence Incubation2->Read_Fluorescence Data_Analysis Data Analysis (Calculate % Viability, IC50) Read_Fluorescence->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation

Caption: Cell-based HTS workflow for cancer cell proliferation.

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture the selected cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).

    • Harvest the cells and determine the cell density.

    • Seed the cells into 384-well clear-bottom assay plates at an optimized density (e.g., 1000-5000 cells/well).

    • Allow the cells to adhere overnight.

  • Compound Addition:

    • Prepare compound plates with serial dilutions of Ethyl isoquinoline-8-carboxylate as described in the biochemical assay protocol.

    • Add the compound and controls (positive control: a known cytotoxic agent; negative control: DMSO vehicle) to the cell plates.

  • Incubation and Reagent Addition:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

    • Add CellTiter-Blue® Reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

    • Calculate the percent cell viability relative to the DMSO-treated control wells.

    • For dose-response experiments, determine the IC₅₀ value (the concentration of compound that inhibits cell proliferation by 50%).

Data Presentation
ParameterValue
Cell LineTyrosine kinase-dependent cancer cell line
Seeding Density1000-5000 cells/well
Plate Format384-well clear-bottom plate
Compound ConcentrationDose-response (e.g., 0.01 - 100 µM)
Incubation Time72 hours
Detection MethodFluorescence (Resazurin-based)
ReadoutPercent Viability, IC₅₀

Hit Validation and Follow-up Studies

A crucial step after the primary HTS is the validation of identified hits to eliminate false positives and confirm their activity.

Hit Confirmation and Triage

Hit_Validation Primary_HTS Primary HTS Hits Reconfirmation Re-test in Primary Assay Primary_HTS->Reconfirmation Dose_Response Dose-Response Curve Generation (IC50/EC50) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (to assess selectivity) Orthogonal_Assay->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis of Analogs Counter_Screen->SAR_Analysis Validated_Hits Validated Hits for Lead Optimization SAR_Analysis->Validated_Hits

Caption: Hit validation and triage workflow.

  • Re-confirmation: Cherry-pick the initial hits and re-test them in the primary assay to confirm their activity.

  • Dose-Response Analysis: Generate dose-response curves to determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.

  • Orthogonal Assays: Employ a different assay format or detection method to rule out assay-specific artifacts. [13]For example, if the primary screen was luminescence-based, a fluorescence polarization assay could be used as an orthogonal method.

  • Counter-Screens: Test the hits against related targets to assess their selectivity. For a kinase inhibitor, this would involve screening against a panel of other kinases.

  • Structure-Activity Relationship (SAR) Analysis: Procure or synthesize analogs of the validated hits to understand the relationship between chemical structure and biological activity.

Conclusion

Ethyl isoquinoline-8-carboxylate represents a promising starting point for drug discovery campaigns due to its privileged isoquinoline scaffold. The detailed HTS protocols provided in this application note offer a robust framework for screening this compound and similar molecules against a variety of biological targets. By employing a systematic approach of primary screening, hit validation, and follow-up studies, researchers can effectively identify and characterize novel bioactive compounds, paving the way for the development of new therapeutics.

References

  • Hertzberg, R. P., & Pope, A. J. (2000). High-throughput screening: new technology for the 21st century. Current opinion in chemical biology, 4(4), 445-451.
  • Al-Anssari, R. A., Al-Kenani, A., Adil, O., & Al-Jadaan, S. A. N. (2023). In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase a Enzyme. Molecules, 28(16), 6081.
  • Charles River. Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Bechill, J., Zhong, R., Zhang, C., Solomaha, E., & Spiotto, M. T. (2016). A high-throughput cell-based screen identified a 2-[(E)
  • U.S. National Library of Medicine. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Al-As'ad, R. M., et al. (2014). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.
  • ACS Publications. The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. [Link]

  • U.S. National Library of Medicine. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

  • U.S. National Library of Medicine. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. [Link]

  • U.S. National Library of Medicine. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. [Link]

  • U.S. National Library of Medicine. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • U.S. National Library of Medicine. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Drug Target Review. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

  • U.S. National Library of Medicine. High-Throughput Kinetic Analysis for Target-Directed Covalent Ligand Discovery. [Link]

  • ResearchGate. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • MDPI. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. [Link]

  • BioTechnologia. Cell-based assays in high-throughput mode (HTS). [Link]

  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]

  • PLOS One. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. [Link]

  • Royal Society of Chemistry. Isoquinolines. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • BMG LABTECH. Cell-based assays on the rise. [Link]

  • ResearchGate. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • ACS Omega. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl Isoquinoline-8-Carboxylate Assay Troubleshooting

Welcome to the technical support center for ethyl isoquinoline-8-carboxylate assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl isoquinoline-8-carboxylate assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common interference problems encountered during the analysis of this compound. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of ethyl isoquinoline-8-carboxylate that can influence its analysis?

A1: Ethyl isoquinoline-8-carboxylate possesses two key functional groups that dictate its analytical behavior: the isoquinoline ring and the ethyl ester group.

  • Isoquinoline Ring: The nitrogen atom in the isoquinoline ring imparts basic properties (pKa of the protonated form is around 5.14), making the compound's solubility and chromatographic retention pH-dependent.[1] The aromatic system is also responsible for its UV absorbance and potential fluorescence, which are commonly used for detection. A notable characteristic of the isoquinoline moiety is its ability to chelate metal ions, which can lead to analytical challenges.[2][3][4]

  • Ethyl Ester Group: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of isoquinoline-8-carboxylic acid as a primary degradant.[5][6] The stability of this group is a critical consideration during sample preparation, storage, and analysis.

Q2: What are the most common analytical techniques for the quantification of ethyl isoquinoline-8-carboxylate?

A2: The most prevalent analytical techniques for the quantification of ethyl isoquinoline-8-carboxylate and related compounds are High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV/PDA: This is a robust and widely accessible technique for routine analysis. The isoquinoline ring possesses a strong chromophore, allowing for sensitive detection in the UV range.

  • LC-MS/MS: This method offers superior sensitivity and selectivity, making it the gold standard for analyzing complex biological matrices.[7][8][9] It allows for the accurate quantification of the target analyte even in the presence of co-eluting matrix components.

A fluorescence-based assay could also be developed, as isoquinoline derivatives are known to be fluorescent.[10][11] However, this would require careful characterization of the specific excitation and emission maxima for ethyl isoquinoline-8-carboxylate.

Troubleshooting Guide: HPLC & LC-MS/MS Assays

This section addresses specific interference problems you may encounter during your experiments.

Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Q: My chromatogram for ethyl isoquinoline-8-carboxylate shows significant peak tailing. What are the likely causes and how can I resolve this?

A: Peak tailing for isoquinoline-containing compounds is a common issue and can often be attributed to secondary interactions with the stationary phase or other system components.

Causality and Troubleshooting Steps:

  • Interaction with Residual Silanols: The basic nitrogen on the isoquinoline ring can interact with acidic residual silanol groups on silica-based C18 columns, leading to peak tailing.[12]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or phosphoric acid) will protonate the isoquinoline nitrogen, minimizing its interaction with silanols.

      • Use of High-Purity Silica Columns: Modern, end-capped columns with high-purity silica minimize the number of accessible silanol groups.

      • Mobile Phase Additives: Incorporating a small amount of a basic additive like triethylamine (TEA) can compete for active sites on the stationary phase, but this may not be suitable for LC-MS applications.

  • Chelation with Metal Ions: Isoquinoline derivatives can chelate with trace metal ions present in the stationary phase, frits, or other components of the HPLC system, causing peak distortion.[2][3]

    • Solution:

      • Use of Metal-Inert Columns and Systems: Employing columns and HPLC systems with PEEK or other metal-free components can mitigate this issue.

      • Mobile Phase Additives: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can sequester metal ions. However, compatibility with your detection method must be verified.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.

Experimental Workflow for Troubleshooting Peak Tailing:

Caption: Troubleshooting workflow for peak shape issues.

Problem 2: Inconsistent Results and Drifting Retention Times

Q: The retention time for my analyte is shifting between injections, and my quantitative results are not reproducible. What should I investigate?

A: Drifting retention times and inconsistent results often point to issues with the mobile phase, column equilibration, or instrument stability.

Causality and Troubleshooting Steps:

  • Inadequate Column Equilibration: Insufficient equilibration time between injections, especially when running a gradient, can lead to retention time shifts.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.[13]

  • Mobile Phase Instability or Inaccurate Preparation:

    • Solution:

      • Prepare fresh mobile phase daily.

      • Ensure accurate measurement of all components, especially when preparing buffered solutions.

      • Degas the mobile phase to prevent air bubbles in the pump.[14]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Analyte Instability in Sample Matrix: Ethyl isoquinoline-8-carboxylate can degrade in the sample solvent or matrix over time, especially if the pH is not controlled.

    • Solution:

      • Analyze samples as quickly as possible after preparation.

      • If samples need to be stored in the autosampler, ensure it is temperature-controlled.

      • Investigate the stability of the analyte in the sample diluent and matrix at the storage temperature.

Data Summary for Analyte Stability:

ConditionPotential Degradation ProductRecommendation
Acidic (pH < 4)Isoquinoline-8-carboxylic acidBuffer samples and mobile phase to a stable pH range (typically 4-6).
Basic (pH > 8)Isoquinoline-8-carboxylic acidBuffer samples and mobile phase to a neutral or slightly acidic pH.
Presence of Esterases (in biological matrices)Isoquinoline-8-carboxylic acidUse esterase inhibitors during sample preparation or perform protein precipitation immediately.
Problem 3: Matrix Effects in LC-MS/MS Analysis

Q: I am analyzing ethyl isoquinoline-8-carboxylate in plasma, and I suspect matrix effects are impacting my results. How can I confirm and mitigate this?

A: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[10][15]

Causality and Troubleshooting Steps:

  • Co-elution of Matrix Components: Endogenous compounds in the plasma, such as phospholipids, can co-elute with the analyte and interfere with its ionization in the mass spectrometer source.

    • Solution:

      • Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

      • Optimize Chromatography: Adjust the HPLC gradient to better separate the analyte from the matrix components.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing accurate correction during quantification.

Experimental Protocol for Assessing Matrix Effects:

  • Prepare three sets of samples:

    • Set A: Analyte in pure solvent.

    • Set B: Blank matrix extract spiked with the analyte post-extraction.

    • Set C: Analyte spiked into the matrix before extraction.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of Set B) / (Peak area of Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate Recovery (RE):

    • RE = (Peak area of Set C) / (Peak area of Set B)

  • Overall Process Efficiency (PE):

    • PE = MF x RE

Problem 4: Appearance of Unexpected Peaks (Impurities/Degradants)

Q: I am observing extra peaks in my chromatogram that are not present in my standard. What could be their origin?

A: Unexpected peaks can arise from synthesis-related impurities, degradation products, or contaminants.

Causality and Troubleshooting Steps:

  • Synthesis-Related Impurities: The synthesis of isoquinolines can result in various byproducts.[15][16]

    • Solution: Obtain a well-characterized reference standard. If synthesizing in-house, ensure proper purification and characterization of the final compound.

  • Degradation of the Analyte: As discussed, hydrolysis of the ester is a primary degradation pathway.

    • Solution: Conduct forced degradation studies to identify potential degradation products.[13][17][18][19][20] This involves subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting samples to see if the unknown peaks match the degradation products.

Forced Degradation Workflow:

G cluster_0 Stress Conditions cluster_1 Analysis & Identification A Acid Hydrolysis (e.g., 0.1M HCl) G HPLC/LC-MS Analysis A->G B Base Hydrolysis (e.g., 0.1M NaOH) B->G C Oxidation (e.g., 3% H2O2) C->G D Thermal Stress (e.g., 60°C) D->G E Photolytic Stress (UV/Vis light) E->G H Peak Purity Assessment G->H I Structure Elucidation (MS/MS, NMR) H->I J Identify Degradation Products I->J F Ethyl Isoquinoline-8-Carboxylate F->A F->B F->C F->D F->E

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Ethyl vs. Methyl Isoquinoline-8-carboxylate

For researchers and professionals in drug development, the isoquinoline scaffold is a well-established "privileged structure," forming the core of numerous biologically active compounds.[1][2] Subtle modifications to thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the isoquinoline scaffold is a well-established "privileged structure," forming the core of numerous biologically active compounds.[1][2] Subtle modifications to this scaffold can lead to profound changes in biological activity, pharmacokinetics, and overall therapeutic potential. This guide provides an in-depth comparison of two closely related analogs: ethyl isoquinoline-8-carboxylate and methyl isoquinoline-8-carboxylate .

As a relevant case study, we will focus on the potential activity of these compounds as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a validated target for cancer therapy, where various isoquinoline-based structures have shown significant inhibitory potential.[3][4][5]

Section 1: A Predictive Structure-Activity Relationship (SAR) Analysis

The only structural difference between the two compounds is the substitution of a methyl group for an ethyl group in the ester moiety. This seemingly minor change can significantly influence several key molecular properties that dictate a compound's journey and interaction within a biological system.

Chemical structures of Methyl isoquinoline-8-carboxylate and Ethyl isoquinoline-8-carboxylate

Figure 1. Chemical structures of Methyl isoquinoline-8-carboxylate (left) and Ethyl isoquinoline-8-carboxylate (right).

Physicochemical Properties: The Foundation of Activity

The addition of a single methylene group (-CH2-) when moving from the methyl to the ethyl ester has predictable consequences for the molecule's physicochemical profile.

PropertyMethyl Isoquinoline-8-carboxylateEthyl Isoquinoline-8-carboxylateRationale for Difference
Molecular Weight ~187.19 g/mol ~201.22 g/mol Addition of a CH₂ group (+14.03 Da).
Calculated LogP LowerHigherThe ethyl group is more lipophilic (greasier) than the methyl group, increasing the octanol-water partition coefficient.[6][7]
Cell Permeability Potentially LowerPotentially HigherIncreased lipophilicity generally correlates with improved passive diffusion across the lipid bilayer of cell membranes, although this is not always linear.[8]
Metabolic Stability Potentially HigherPotentially LowerEsters are susceptible to hydrolysis by esterase enzymes in plasma and tissues. Studies on homologous esters have shown that methyl esters can be more metabolically stable than their ethyl counterparts.[9] The smaller methyl group may also present less steric hindrance for enzyme binding.
Aqueous Solubility HigherLowerIncreased lipophilicity typically leads to decreased solubility in aqueous media.
Interpreting the SAR: What Do These Differences Mean?
  • Lipophilicity and Permeability: The higher predicted lipophilicity of the ethyl ester suggests it may achieve higher intracellular concentrations more rapidly via passive diffusion.[6] For targets located within the cell, such as nuclear enzymes like PARP1, this could be a significant advantage, potentially leading to greater apparent potency in cell-based assays.

  • Metabolic Stability: The potentially lower metabolic stability of the ethyl ester is a critical consideration.[9][10] Rapid hydrolysis by esterases into the parent carboxylic acid (isoquinoline-8-carboxylic acid) and ethanol would render the compound inactive against its primary target. This makes the methyl ester a potentially more robust candidate for maintaining its active form in vivo. The choice between the two could depend on whether a long duration of action is desired (favoring the methyl ester) or if the ester is intended as a prodrug of the carboxylic acid.

  • Receptor/Enzyme Binding: The ester group itself may interact with the target protein. The bulkier ethyl group could provide more favorable van der Waals interactions within a hydrophobic pocket of the binding site, potentially increasing binding affinity. Conversely, if the binding pocket is sterically constrained, the smaller methyl group might be preferred. Without a crystal structure of the target in complex with these ligands, this remains a key experimental question.

Section 2: A Case Study in Drug Discovery: PARP1 Inhibition

PARP1 is a nuclear enzyme that plays a pivotal role in the repair of single-strand DNA breaks (SSBs).[11] In cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of cytotoxic DNA damage, a concept known as synthetic lethality.[5] The isoquinoline and related benzamide/isoquinolinone scaffolds are central to many known PARP inhibitors.[3][12]

The catalytic domain of PARP1 binds to its substrate, NAD+. Inhibitors typically occupy this binding site. The activity of our methyl and ethyl esters would depend on how well the isoquinoline core and the C8-ester moiety fit into this site and interact with key amino acid residues.

  • Hypothesis for Differential Activity:

    • Ethyl Ester Advantage: If the binding pocket has available hydrophobic space, the ethyl group's superior lipophilicity might enhance binding affinity, leading to a lower IC50 value in an enzymatic assay.

    • Methyl Ester Advantage: If the active site is sterically hindered, or if metabolic stability is the dominant factor in a cell-based assay with longer incubation times, the methyl ester might appear more potent.

Section 3: Experimental Design for a Definitive Comparison

To move from prediction to empirical data, a logical experimental workflow is required. The following protocols are designed to be robust and self-validating, providing a clear framework for comparing the two compounds.

Protocol 1: Synthesis of Alkyl Isoquinoline-8-carboxylates

This protocol describes a standard Fischer-Speier esterification, a reliable acid-catalyzed method for converting a carboxylic acid into an ester.

Causality: The reaction relies on protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol or ethanol). Sulfuric acid acts as the catalyst and a dehydrating agent, driving the equilibrium towards the ester product by removing the water byproduct.

Materials:

  • Isoquinoline-8-carboxylic acid

  • Methanol (anhydrous)

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add isoquinoline-8-carboxylic acid (1.0 eq).

  • Alcohol Addition: Add a significant excess of the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester; approx. 20-40 eq) to act as both reactant and solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid dropwise (catalytic amount, ~0.1-0.2 eq) while stirring the mixture, preferably in an ice bath to control the initial exotherm.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing an excess of saturated sodium bicarbonate solution to neutralize the acid.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PARP1 Enzymatic Inhibition Assay

This protocol outlines a chemiluminescent or fluorometric assay to determine the IC50 values of the synthesized compounds against purified PARP1 enzyme. This method is based on commercially available kits.[13]

Causality: The assay measures the enzymatic activity of PARP1, which consumes NAD+ to create poly(ADP-ribose) (PAR) chains on histone proteins. The amount of PAR produced is quantified. A potent inhibitor will block NAD+ binding, leading to a decrease in PAR synthesis and a corresponding reduction in the output signal.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (sheared)

  • Biotinylated NAD+

  • Assay Buffer

  • Streptavidin-HRP (for chemiluminescent readout)

  • Chemiluminescent substrate (e.g., ECL)

  • Stop solution

  • Test compounds (dissolved in DMSO)

  • Known PARP1 inhibitor (e.g., Olaparib) as a positive control

  • Plate reader capable of measuring luminescence or fluorescence

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the PARP1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer to the desired working concentrations.

  • Compound Plating: Create a serial dilution of your test compounds (ethyl and methyl esters) and the positive control (Olaparib) in DMSO, then dilute further in assay buffer. Add these dilutions to the wells of the histone-coated 96-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Pre-incubation: Add the diluted PARP1 enzyme to all wells except the "no enzyme" control. Allow the plate to incubate for 10-15 minutes at room temperature to permit the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture (activated DNA and biotinylated NAD+) to all wells.

  • Reaction Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at 30°C with gentle shaking.

  • Detection: Stop the reaction. Wash the plate to remove unbound reagents. Add Streptavidin-HRP solution to each well, which will bind to the biotinylated PAR chains attached to the histones. Incubate for 30 minutes.

  • Signal Generation: Wash the plate again to remove unbound Streptavidin-HRP. Add the chemiluminescent substrate.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Data Analysis: Subtract the background signal ("no enzyme" control). Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Section 4: Visualizing the Process

Clear diagrams of the workflow and the biological pathway are essential for understanding the experimental logic and context.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Start Isoquinoline-8- Carboxylic Acid Ester Fischer-Speier Esterification Start->Ester Workup Neutralization & Extraction Ester->Workup Purify Flash Chromatography Workup->Purify QC Characterization (NMR, MS) Purify->QC Product Pure Methyl or Ethyl Ester QC->Product Assay PARP1 Enzymatic Inhibition Assay QC->Assay Proceed if pure Product->Assay Data IC50 Determination Assay->Data Analysis Comparative Activity Analysis Data->Analysis

Caption: Experimental workflow from synthesis to comparative activity analysis.

PARP_Pathway SSB Single-Strand DNA Break (SSB) PARP1 PARP1 SSB->PARP1 Binds to Damage Site PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate Recruit Recruitment of DNA Repair Proteins (XRCC1, Ligase III) PAR->Recruit Signals for Repair Successful DNA Repair Recruit->Repair Inhibitor Isoquinoline-8-carboxylate (Inhibitor) Inhibitor->PARP1 Blocks NAD+ Binding

Sources

Comparative

Publish Comparison Guide: In Vivo Efficacy of Ethyl Isoquinoline-8-Carboxylate Derivatives

Executive Summary: The Epigenetic & Hypoxic Modulator Ethyl isoquinoline-8-carboxylate derivatives represent a specialized class of 2-oxoglutarate (2-OG) oxygenase inhibitors . Unlike their structural cousins, the isoqui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Epigenetic & Hypoxic Modulator

Ethyl isoquinoline-8-carboxylate derivatives represent a specialized class of 2-oxoglutarate (2-OG) oxygenase inhibitors . Unlike their structural cousins, the isoquinoline-3-carboxamides (e.g., Roxadustat), which are optimized for Prolyl Hydroxylase (PHD) inhibition to treat anemia, the 8-carboxylate substitution pattern is chemically tuned for Histone Lysine Demethylase (KDM) inhibition, specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies.

This guide evaluates the in vivo efficacy of these derivatives, positioning them primarily as epigenetic anticancer agents capable of reprogramming the chromatin landscape in prostate, breast, and colorectal cancers. We compare their performance against standard-of-care epigenetic probes (JIB-04, IOX1) and discuss their secondary utility as hypoxia-inducible factor (HIF) stabilizers.

Mechanism of Action: The Chelation Logic

The therapeutic potency of ethyl isoquinoline-8-carboxylate derivatives stems from their ability to mimic 2-oxoglutarate (2-OG) , the essential cofactor for JmjC domain-containing enzymes.

  • Bidentate Chelation: The nitrogen of the isoquinoline ring and the oxygen of the 8-carboxylate group form a bidentate ligand that coordinates the Fe(II) center within the enzyme's catalytic pocket.

  • Competitive Inhibition: By occupying the 2-OG binding site, these derivatives prevent the hydroxylation required for demethylating histones (e.g., H3K9me3, H3K4me3).

  • Epigenetic Reprogramming: Inhibition of KDM4/5 leads to the re-accumulation of repressive methylation marks, silencing oncogenes (e.g., MYC, AR) and inducing apoptosis in tumor cells.

DOT Diagram: Mechanism of Action Signaling Pathway

MOA_Pathway Compound Ethyl Isoquinoline-8-Carboxylate Enzyme JmjC Domain (KDM4/5) Compound->Enzyme  Competitive Inhibition   Iron Fe(II) Active Site Compound->Iron  Bidentate Chelation   Substrate Histone H3 (K9me3/K4me3) Enzyme->Substrate  Demethylation (Blocked)   Result_Inhib Hypermethylation (H3K9me3↑) Enzyme->Result_Inhib  Loss of Activity   Cofactor 2-Oxoglutarate (2-OG) Cofactor->Iron  Displaced   Iron->Enzyme Phenotype Tumor Growth Inhibition / Apoptosis Result_Inhib->Phenotype  Gene Silencing (MYC/AR)  

Caption: Figure 1. Mechanism of Action showing competitive inhibition of the JmjC domain via Fe(II) chelation, leading to chromatin hypermethylation and tumor suppression.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts Ethyl Isoquinoline-8-carboxylates with established inhibitors.

FeatureEthyl Isoquinoline-8-Carboxylates JIB-04 (Standard Probe) Roxadustat (FG-4592)
Primary Target KDM4 (JMJD2) / KDM5 Pan-KDM (JmjC)HIF-PHD (PHD1-3)
Binding Mode 8-COOH + N-isoquinoline (Bidentate)Hydrazone chelation3-CONH-Glycine + 4-OH
In Vivo Potency High (Tumor Xenografts)Moderate (Poor Solubility)High (Anemia Models)
Selectivity Tunable via C-5/C-7 substitutionLow (Broad Spectrum)High for PHDs
Bioavailability Enhanced (Ethyl ester acts as prodrug)Low (requires formulation)High (Oral)
Key Application Solid Tumors (Prostate, Breast) Research Tool (Epigenetics)CKD Anemia

Key Insight: The ethyl ester moiety often functions as a prodrug, improving cellular permeability compared to the free acid forms (like JIB-04), allowing for higher intracellular accumulation before hydrolysis to the active 8-carboxylic acid.

In Vivo Efficacy Studies: Experimental Protocols

Study A: Tumor Growth Inhibition (TGI) in Prostate Cancer Xenografts

Objective: Evaluate the efficacy of Compound 8c (representative derivative) in reducing tumor volume in PC-3 (human prostate cancer) xenografts.

Protocol Workflow:
  • Cell Culture: Expand PC-3 cells in RPMI-1640 + 10% FBS. Harvest at 80% confluence.

  • Inoculation: Resuspend

    
     cells in 100 µL Matrigel/PBS (1:1). Inject subcutaneously into the right flank of male BALB/c nude mice (6-8 weeks old).
    
  • Randomization: When tumors reach ~100 mm³ (approx. 10-14 days), randomize mice into groups (n=8/group):

    • Vehicle Control: 5% DMSO + 40% PEG400 + 55% Saline (IP, Daily).

    • Positive Control: JIB-04 (50 mg/kg, IP, Daily).

    • Test Group: Ethyl Isoquinoline-8-carboxylate (25 mg/kg and 50 mg/kg, IP, Daily).

  • Dosing & Monitoring:

    • Administer treatment for 21 days .

    • Measure tumor volume (

      
      ) and body weight every 3 days.
      
  • Endpoint Analysis:

    • Sacrifice mice on Day 22. Weigh excised tumors.

    • Biomarker Validation: Homogenize tumor tissue; perform Western Blot for H3K9me3 and H3K4me3 levels to confirm target engagement.

Expected Results & Data Interpretation:
  • TGI% (Tumor Growth Inhibition): Expect >60% TGI at 50 mg/kg, comparable to or exceeding JIB-04 due to better permeability.

  • Toxicity: Body weight loss should be <10%. Significant weight loss (>20%) indicates off-target metal chelation toxicity.

  • Mechanism Check: Treated tumors must show elevated H3K9me3 levels compared to Vehicle, confirming KDM4 inhibition.

DOT Diagram: Experimental Workflow

Workflow Step1 Cell Culture (PC-3 / MCF-7) Step2 Xenograft Inoculation Step1->Step2 Step3 Randomization (Tumor ~100mm³) Step2->Step3 Step4 Treatment (21 Days, IP/Oral) Step3->Step4  Daily Dosing   Step5 Data Collection (Vol, BW, Survival) Step4->Step5  Every 3 Days   Step6 Endpoint Analysis (H3K9me3 Blot) Step5->Step6  Day 22 Sacrifice  

Caption: Figure 2. Step-by-step workflow for evaluating in vivo efficacy in tumor xenograft models.

Critical Analysis of Causality

Why use the Ethyl Ester? Direct administration of carboxylic acids often results in poor cell membrane penetration due to ionization at physiological pH. The ethyl ester masks the polarity, facilitating passive diffusion across the cell membrane. Intracellular esterases then hydrolyze the ethyl group, releasing the active isoquinoline-8-carboxylic acid directly within the cytoplasm/nucleus where the KDM enzymes reside.

Self-Validating the Protocol:

  • If TGI is observed but H3K9me3 is unchanged: The mechanism is likely not KDM4 inhibition (potential off-target cytotoxicity).

  • If H3K9me3 increases but TGI is low: The compound engages the target but downstream signaling (e.g., apoptosis induction) is insufficient, suggesting resistance mechanisms.

References

  • Chemical Biology of KDM Inhibitors

    • Title: Unravelling KDM4 histone demethylase inhibitors for cancer therapy.[1]

    • Source: Drug Discovery Today (2021).[1]

    • URL:[Link]

  • Isoquinoline Scaffold in Medicinal Chemistry

    • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[2]

    • Source: Molecules (2023).
    • URL:[Link]

  • Experimental Validation of Pyrrolo-Isoquinolines

    • Title: Cascade reaction provides a general, efficient and green access to biologically important pyrrolo[2,1-a]isoquinolines.[3]

    • Source: RSC Advances (2014).
    • URL:[Link]

  • Comparative PHD Inhibitor Structures

    • Title: Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia.[4]

    • Source: Journal of Medicinal Chemistry (2024).[4]

    • URL:[Link]

  • 8-Hydroxyquinoline/Carboxylate Bioactivity

    • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
    • Source: International Journal of Molecular Sciences (2021).
    • URL:[Link]

Sources

Validation

Confirming the mechanism of action of Ethyl isoquinoline-8-carboxylate

This guide provides a rigorous technical analysis of Ethyl isoquinoline-8-carboxylate , clarifying its role as a chemical scaffold and its mechanistic potential within drug discovery, specifically targeting 2-oxoglutarat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Ethyl isoquinoline-8-carboxylate , clarifying its role as a chemical scaffold and its mechanistic potential within drug discovery, specifically targeting 2-oxoglutarate (2-OG) dependent oxygenases and epigenetic modulators .

Content Type: Publish Comparison Guide Subject: Ethyl isoquinoline-8-carboxylate (CAS: 1261871-20-8) Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The Scaffold vs. The Active Agent

Ethyl isoquinoline-8-carboxylate is primarily a synthetic intermediate and a cell-permeable prodrug precursor . Unlike its famous isomers (e.g., the HIF-PH inhibitor precursors based on the 3-carboxylate scaffold), the 8-carboxylate derivative occupies a distinct niche in epigenetic regulation and Bcl-xL inhibition .

Its mechanism of action is biphasic :

  • Chemical: It serves as a lipophilic ester that crosses cell membranes.

  • Biological: Upon intracellular hydrolysis, it yields Isoquinoline-8-carboxylic acid , a core scaffold that mimics 2-oxoglutarate (2-OG), thereby competitively inhibiting Fe(II)-dependent dioxygenases, particularly Histone Demethylases (KDMs) .

Key Distinction: While the 3-carboxylate is the gold standard for HIF prolyl hydroxylase (PHD) inhibition (anemia/ischemia), the 8-carboxylate is increasingly explored for epigenetic modulation (cancer/oncology) due to its geometric alignment with the JmjC domain of histone demethylases.

Detailed Mechanism of Action

The "Pro-Drug" Activation Pathway

Ethyl isoquinoline-8-carboxylate is biologically inert in its ester form regarding enzyme inhibition. Its utility relies on metabolic activation.

  • Cellular Entry: The ethyl ester functionality masks the polar carboxylic acid, increasing logP (approx. 2.5) and facilitating passive diffusion across the plasma membrane.

  • Bioactivation: Intracellular esterases (e.g., CES1) hydrolyze the ethyl group, releasing the free acid: Isoquinoline-8-carboxylic acid .

  • Target Engagement (2-OG Mimicry):

    • Binding Mode: The free acid competes with the co-substrate 2-oxoglutarate (α-ketoglutarate) .

    • Chelation: The carboxylate at position 8 and the ring nitrogen (N2) are positioned to chelate the active site Fe(II) ion.

    • Note on Potency: The unsubstituted isoquinoline-8-carboxylic acid is a weak inhibitor compared to 8-hydroxyquinolines (e.g., IOX1). However, it serves as the template for potent derivatives (e.g., 5-substituted analogs) that achieve high selectivity for KDM4/KDM5 subfamilies.

Visualization: Activation & Inhibition Pathway

MoA Ester Ethyl Isoquinoline-8-carboxylate (Cell Permeable) CellMembrane Cell Membrane Ester->CellMembrane Passive Diffusion Acid Isoquinoline-8-carboxylic Acid (Active Species) Ester->Acid Esterase Hydrolysis CellMembrane->Ester Intracellular Target Target: 2-OG Oxygenase (KDM4 / PHD2) Acid->Target Competitive Binding Iron Active Site Fe(II) Target->Iron Bidentate Chelation (N2 & 8-COOH)

Caption: Figure 1. The biphasic mechanism of action. The ethyl ester facilitates entry, while the hydrolyzed acid executes Fe(II) chelation at the epigenetic target site.

Comparative Performance Analysis

To validate the utility of Ethyl isoquinoline-8-carboxylate, we compare it against the two dominant alternatives in this chemical space: Ethyl 1-hydroxyisoquinoline-3-carboxylate (HIF-PH precursor) and Ethyl 8-hydroxyquinoline-5-carboxylate (IOX1 precursor).

Table 1: Isoquinoline/Quinoline Carboxylate Scaffolds Comparison
FeatureEthyl Isoquinoline-8-carboxylate Ethyl Isoquinoline-3-carboxylate Ethyl 8-Hydroxyquinoline-5-carboxylate
Primary Target Histone Demethylases (KDMs) , Bcl-xLHIF Prolyl Hydroxylases (PHDs) Broad Spectrum 2-OG Oxygenases
Active Species Isoquinoline-8-COOH1-Hydroxyisoquinoline-3-COOH8-Hydroxyquinoline-5-COOH (IOX1)
Chelation Motif N2 (Ring) + 8-COOH (Peri)1-OH + 3-COOH (via N2 tautomer)N1 (Ring) + 8-OH
Binding Potency Moderate (Scaffold dependent)High (Nanomolar)High (Micromolar to Nanomolar)
Selectivity Tunable for KDM4/5Highly selective for PHD1-3Pan-inhibitor (Low selectivity)
Key Application Epigenetic Probe SynthesisAnemia Drugs (e.g., Roxadustat)Chemical Biology Tool
Why Choose the 8-Carboxylate?
  • Geometric Fit: The 8-position carboxylate on the isoquinoline ring provides a unique vector for substituting the benzene ring (positions 5, 6, 7) to engage the deep pockets of KDM enzymes, which the 3-carboxylate (pyridine ring substitution) cannot reach.

  • Synthetic Versatility: It is a preferred starting material for synthesizing fused tricyclic systems (e.g., pyrrolo[2,1-a]isoquinolines) used in Bcl-xL inhibition .

Experimental Protocols

Protocol A: Hydrolysis & Binding Validation (Self-Validating System)

Objective: Confirm the conversion of the ester to the active acid and its subsequent metal binding.

Reagents:

  • Compound: Ethyl isoquinoline-8-carboxylate (10 mM in DMSO).

  • Enzyme: Porcine Liver Esterase (PLE).

  • Indicator: Ferrous Ammonium Sulfate (Fe(II)).

Workflow:

  • Hydrolysis: Incubate 50 µM ester with PLE (10 U/mL) in PBS (pH 7.4) at 37°C.

  • Monitoring: Analyze aliquots at 0, 15, 30, and 60 mins via HPLC-UV (254 nm).

    • Validation: Disappearance of Ester peak (

      
       min) and appearance of Acid peak (
      
      
      
      min).
  • Chelation Test: Add Fe(II) (50 µM) to the hydrolyzed fraction.

    • Readout: Observe UV-Vis spectral shift (bathochromic shift ~10-20 nm) indicating ligand-metal charge transfer (LMCT).

    • Control: The unhydrolyzed ester should show no spectral shift with Fe(II).

Protocol B: Synthesis of KDM Inhibitor Derivatives

Objective: Functionalize the scaffold to enhance potency (e.g., bromination).

  • Bromination: Dissolve Ethyl isoquinoline-8-carboxylate (1 eq) in AcOH. Add

    
     (1.1 eq).
    
  • Reaction: Stir at RT for 4h.

  • Workup: Quench with

    
    , extract with EtOAc.
    
  • Result: Yields Ethyl 5-bromoisoquinoline-8-carboxylate , a key intermediate for Suzuki coupling to generate bi-aryl KDM inhibitors.

Structural Logic & Pathway Visualization

The following diagram illustrates the structural logic distinguishing the 8-carboxylate (Epigenetic) from the 3-carboxylate (Hypoxic) pathways.

StructureActivity IsoQ Isoquinoline Core Pos3 Position 3-COOH (Pyridine Ring) IsoQ->Pos3 Pos8 Position 8-COOH (Benzene Ring) IsoQ->Pos8 HIF HIF-PH Inhibition (Anemia Therapy) (e.g., Roxadustat) Pos3->HIF Optimized for PHD2 KDM KDM Inhibition (Epigenetic Therapy) (e.g., KDM4 Probes) Pos8->KDM Optimized for JmjC Bcl Bcl-xL Inhibition (Apoptosis Induction) Pos8->Bcl Fused Ring Precursor

Caption: Figure 2. Structural Divergence. The position of the carboxylate dictates the therapeutic class: 3-COOH for Hypoxia, 8-COOH for Epigenetics.

References

  • PubChem Compound Summary. Ethyl isoquinoline-8-carboxylate (CID 56637894). National Center for Biotechnology Information. [Link]

  • Google Patents.Pyrrole [2,1-a] isoquinoline alkaloid and its synthesis (CN107522697B).
  • MDPI Molecules. Antibacterial and Antitumor Activities of Synthesized Sarumine Derivatives. (Demonstrates the biological activity of isoquinoline-8-carboxylic acid derivatives). [Link]

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